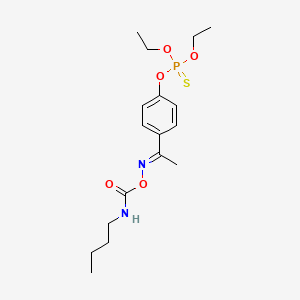
Calcium 3-methyl-2-oxobutyrate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 3-methyl-2-oxobutyrate dihydrate is an organic compound with the molecular formula C10H18CaO8. It is a calcium salt of 3-methyl-2-oxobutanoic acid, also known as alpha-ketoisovaleric acid. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium 3-methyl-2-oxobutyrate dihydrate can be synthesized through the reaction of isobutyraldehyde with diethyl oxalate under the catalysis of sodium methoxide. This reaction is followed by hydrolysis in a sodium hydroxide solution and then reaction with calcium chloride . The optimized reaction conditions are as follows:
- Molar ratio of sodium methoxide to isobutyraldehyde to sodium hydroxide to diethyl oxalate: 1.4:1.4:1.2:1
- The yield of the target product is approximately 70%, with a purity of over 99% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Calcium 3-methyl-2-oxobutyrate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Calcium 3-methyl-2-oxobutyrate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its role in metabolic disorders.
Industry: It is used in the production of pharmaceuticals, food additives, and other industrial products
Mecanismo De Acción
The mechanism of action of calcium 3-methyl-2-oxobutyrate dihydrate involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in metabolic pathways, influencing various biochemical processes. The compound’s effects are mediated through its conversion to other metabolites, which then participate in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Calcium alpha-ketovaline
- Calcium 2-keto-3-methyl-butyrate
- Calcium 3-methyl-2-oxo-butanoate
Uniqueness
Calcium 3-methyl-2-oxobutyrate dihydrate is unique due to its specific molecular structure and properties. It has distinct reactivity and applications compared to other similar compounds, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
353241-22-2 |
|---|---|
Fórmula molecular |
C10H18CaO8 |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
calcium;3-methyl-2-oxobutanoate;dihydrate |
InChI |
InChI=1S/2C5H8O3.Ca.2H2O/c2*1-3(2)4(6)5(7)8;;;/h2*3H,1-2H3,(H,7,8);;2*1H2/q;;+2;;/p-2 |
Clave InChI |
LTLGJFDNIYJNON-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].O.O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



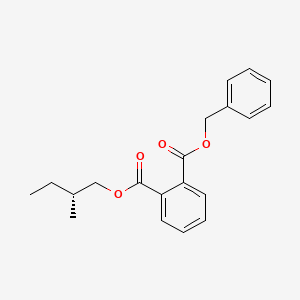



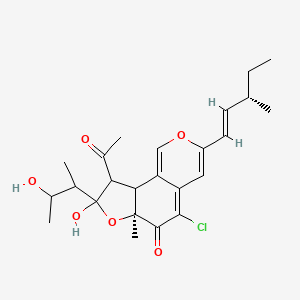
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
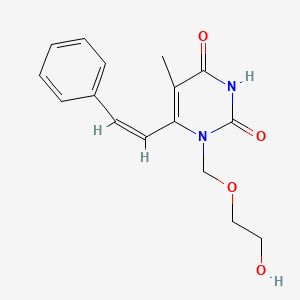
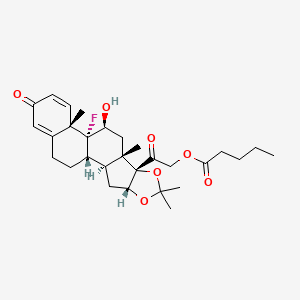
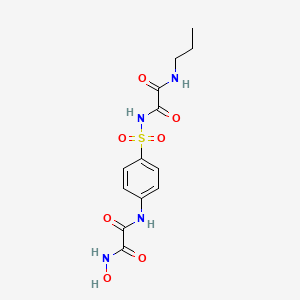
![(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15188881.png)


